n-Butyl 4-methylaminobenzoate: Chemical Profile & Synthetic Utility
n-Butyl 4-methylaminobenzoate: Chemical Profile & Synthetic Utility
[1][2]
Executive Summary
n-Butyl 4-methylaminobenzoate (C₁₂H₁₇NO₂) is a lipophilic ester derivative of 4-aminobenzoic acid (PABA).[1][2] Structurally, it represents the N-methylated homolog of Butamben (butyl 4-aminobenzoate), a known local anesthetic. While less common in commercial pharmacopeias than its ethyl (benzocaine) or dimethylaminoethyl (tetracaine) analogs, it serves as a critical intermediate in the synthesis of UV-absorbing formamidines and complex pharmaceutical agents.[1]
This guide provides a comprehensive technical analysis of n-Butyl 4-methylaminobenzoate, detailing its physicochemical properties, synthetic pathways, and utility in drug development.
Physicochemical Profile
The molecule exhibits properties characteristic of lipophilic benzoate esters.[1][2] The N-methylation increases basicity slightly relative to the primary amine (Butamben) while enhancing lipophilicity, a key factor in membrane permeability for anesthetic applications.[1][2]
Table 1: Core Chemical Specifications
| Property | Specification | Notes |
| IUPAC Name | Butyl 4-(methylamino)benzoate | |
| Common Synonyms | N-Methyl Butamben; 4-(Methylamino)benzoic acid butyl ester | |
| Molecular Formula | C₁₂H₁₇NO₂ | |
| Molecular Weight | 207.27 g/mol | |
| CAS Number | Not widely listed* | Derivative of Butamben (CAS 94-25-7) |
| Predicted LogP | ~3.7 | Highly lipophilic |
| pKa (Predicted) | ~2.5 - 3.0 | Weak base (amine protonation) |
| Solubility | Ethanol, DMSO, Chloroform, Ethyl Acetate | Insoluble in water |
| Appearance | White to off-white crystalline solid or viscous oil | Low melting point anticipated (~45–55°C) |
Note: While the tert-butyl isomer (CAS 121506-09-0) appears in registries, the n-butyl isomer is primarily cited in patent literature as an intermediate.[1]
Structural Analysis & Spectroscopy
Identification of n-Butyl 4-methylaminobenzoate relies on distinguishing the N-methyl group and the butyl ester chain from the aromatic core.[1][2]
Nuclear Magnetic Resonance (NMR) Signatures[1][2][4][5]
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¹H NMR (CDCl₃, 400 MHz):
Infrared (IR) Spectroscopy[1][2]
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N-H Stretch: Single sharp band ~3350–3400 cm⁻¹ (Secondary amine).[1][2]
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C=O Stretch: Strong band ~1680–1700 cm⁻¹ (Conjugated ester).[1][2]
Synthesis & Reactivity[1][6][7]
The synthesis of n-Butyl 4-methylaminobenzoate can be approached via two primary mechanistic pathways: Esterification of the pre-functionalized acid or N-Methylation of the ester.[1][2]
Pathway A: Acid-Catalyzed Esterification (Fischer Speier)
This route is preferred when 4-(methylamino)benzoic acid is available.[1][2] It avoids the use of toxic methylating agents on the final ester.[1][2]
-
Reagents: 4-(Methylamino)benzoic acid, n-Butanol (excess), H₂SO₄ (catalyst).
-
Conditions: Reflux for 6–12 hours with Dean-Stark trap for water removal.
-
Workup: Neutralization with NaHCO₃, extraction into ethyl acetate, and recrystallization from hexane/ethanol.
Pathway B: Selective N-Methylation (Green Chemistry)
Methylation of Butamben (Butyl 4-aminobenzoate) is chemically efficient but requires selectivity to prevent over-methylation to the dimethyl derivative (Tetracaine precursor).[1][2]
-
Reagents: Butyl 4-aminobenzoate, Dimethyl Carbonate (DMC) or Methanol/Ruthenium catalyst.[1][2]
-
Mechanism: DMC acts as a green methylating agent at elevated temperatures, often using a zeolite or base catalyst (e.g., K₂CO₃) to favor mono-methylation.[1][2]
-
Yield: High selectivity (>90%) for the mono-methyl product can be achieved under optimized stoichiometry.[1][2]
Visualization of Synthetic Pathways
Caption: Synthetic logic flow comparing the Esterification route (top) vs. the N-Methylation route (bottom).
Applications & Biological Relevance[1]
Pharmaceutical Intermediate
The molecule serves as a scaffold for developing formamidine UV absorbers .[1][2] As detailed in US Patent 4,021,471, the reaction of n-butyl 4-methylaminobenzoate with orthoformates yields formamidines that are highly resistant to photodegradation, making them valuable in stabilizing plastics and cosmetic formulations.
Local Anesthetic Pharmacophore
Structurally, the molecule is a homolog of Tetracaine .[1][2]
-
Tetracaine:[4][5] 2-(Dimethylamino)ethyl 4-(butylamino)benzoate.[1][2]
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Target: Butyl 4-(methylamino)benzoate.[1][2] Both share the lipophilic benzoate core and an amine functionality.[1][2] The target molecule is expected to possess local anesthetic properties via sodium channel blockade, though likely with different potency and duration of action due to the altered lipophilicity profile (LogP ~3.7 vs LogP ~2.6 for Benzocaine).[1]
Drug Development Utility
In medicinal chemistry, this compound is used to probe the Structure-Activity Relationship (SAR) of the "hydrophobic tail" in anesthetic binding sites.[1][2] By varying the N-substituent (H vs Methyl) and the Ester chain (Ethyl vs Butyl), researchers can fine-tune the duration of anesthesia and toxicity profiles.[1]
Safety & Handling Protocol
While specific toxicological data for this exact isomer is limited, its close homology to Butamben and Benzocaine dictates the following safety standards:
-
Hazard Classification (Predicted):
-
Handling:
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen) to prevent oxidation of the secondary amine, which can darken the compound over time.
References
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US Patent 4,021,471. Formamidines useful as ultraviolet light absorbers.[1][2] (1977).[1][2] Describes the use of n-butyl 4-methylaminobenzoate as a key intermediate.[1][2][6]
-
National Center for Biotechnology Information. PubChem Compound Summary for Butamben (Butyl 4-aminobenzoate). (Accessed 2023).[1][2][7] Provides baseline properties for the non-methylated homolog.[1][2] [1]
-
Sigma-Aldrich. Safety Data Sheet: Ethyl 4-(methylamino)benzoate.[1][2] (Used for homologous safety inference).[1][2]
-
ChemicalBook. 4-(Methylamino)benzoic acid synthesis. (2023).[1][2][7] Describes the precursor synthesis.
Sources
- 1. Isoamyl 4-N,N-dimethylaminobenzoate | C14H21NO2 | CID 88836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzoic acid, 4-(butylamino)-, methyl ester | C12H17NO2 | CID 12045722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Ethyl 4-Aminobenzoate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. Ethyl 4-(Dimethylamino)benzoate | 10287-53-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 6. US4021471A - Formamidines useful as ultraviolet light absorbers - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
